molecular formula C23H25N5 B2974403 5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850765-27-4

5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2974403
CAS RN: 850765-27-4
M. Wt: 371.488
InChI Key: HUOGWWCWGQFGFG-UHFFFAOYSA-N
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Description

The compound “5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule. It has a molecular formula of C23H25N5 . The structure of this compound includes several functional groups, such as a tert-butyl group, a methyl group, a phenyl group, and a pyridin-3-ylmethyl group, all attached to a pyrazolo[1,5-a]pyrimidin-7-amine core .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidin-7-amine core with various substituents. The presence of these functional groups contributes to the compound’s unique chemical properties .

Scientific Research Applications

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis (M.tb). A study detailing the design, synthesis, and structure-activity relationships of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines showed some compounds exhibited potent in vitro M.tb growth inhibition. These findings highlight the potential of pyrazolo[1,5-a]pyrimidine derivatives as promising inhibitors of M.tb, suggesting a path towards developing new anti-tuberculosis therapies (Sutherland et al., 2022).

Anticancer and Antimicrobial Agents

Further research has explored the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives, emphasizing their significant antibacterial activity. This study illustrates the versatility of pyrazolopyrimidine derivatives in combating bacterial infections, reinforcing the chemical's utility in developing new antimicrobial agents (Rahmouni et al., 2014). Additionally, novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for anticancer activity, with some compounds showing promising bioactivity at micro molar concentration. This indicates the potential of such derivatives in developing new anticancer therapies (Chavva et al., 2013).

Serotonin 5-HT6 Receptor Antagonists

Another study on new 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines with amino substituent in the 7 position synthesized for their 5-HT6 antagonist activity found that certain derivatives exhibit potent antagonist activity. This research underscores the relevance of pyrazolo[1,5-a]pyrimidine derivatives in developing drugs targeting the serotonin 5-HT6 receptor, potentially for treating neurological disorders (Ivachtchenko et al., 2013).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines have also been shown to exhibit A1 adenosine receptor affinity, indicating their potential application in developing therapies targeting adenosine receptors. This suggests a possible role in treating conditions related to adenosine receptor dysregulation (Harden et al., 1991).

Corrosion Inhibition

Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their corrosion inhibition properties on C-steel surfaces in HCl, demonstrating their potential in industrial applications to prevent metal corrosion (Abdel Hameed et al., 2020).

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, given the prominence of pyrazolo[1,5-a]pyridines in this area . Further studies could also focus on developing more efficient synthesis methods for this and related compounds .

properties

IUPAC Name

5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5/c1-16-21(18-10-6-5-7-11-18)22-26-19(23(2,3)4)13-20(28(22)27-16)25-15-17-9-8-12-24-14-17/h5-14,25H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOGWWCWGQFGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

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